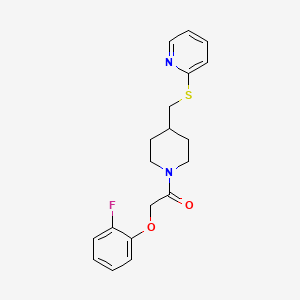

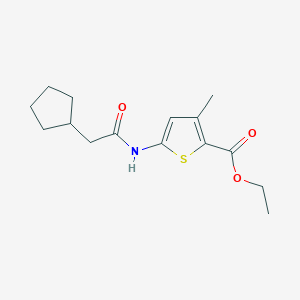

![molecular formula C20H19N5OS B2650692 1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013806-55-7](/img/structure/B2650692.png)

1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a pyrazole ring, and a pyridine ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized as described in the referenced papers; the yield was 65%, as determined by 1H NMR (DMSO-d6, 500 MHz) .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray crystallography . The compound has a complex structure with multiple rings and functional groups.Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized as described above .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the melting point, infrared spectrum, nuclear magnetic resonance (NMR) spectrum, and mass spectrum can provide valuable information about the compound’s properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Experimental and Theoretical Studies: Research has explored the synthesis of pyrazole derivatives and their structural determination through spectroscopic methods and theoretical calculations. For example, studies have demonstrated functionalization reactions to create pyrazole carboxamides, highlighting the versatility of pyrazole chemistry in generating diverse compounds (Yıldırım, Kandemirli, & Demir, 2005). These findings underscore the potential for designing compounds with specific properties, including the targeted compound.

Biological Applications

Antimicrobial and Antituberculosis Activity

Research into compounds containing benzothiazole and pyrazole moieties has revealed significant antimicrobial and antituberculosis properties. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, offering a pathway for the development of new therapeutic agents (Gezginci, Martin, & Franzblau, 1998). This suggests that derivatives of the compound may also hold promise for antimicrobial applications.

Anticancer Activity

The synthesis and biological evaluation of pyrazole derivatives have also been directed towards anticancer activity. Certain pyrazole compounds have been tested for their efficacy against various cancer cell lines, indicating the potential of this scaffold in cancer research (Zaki, Al-Gendey, & Abdelhamid, 2018).

Chemical Properties and Reactivity

- Cross-Coupling Reactions: The reactivity of pyrazole and benzothiazole derivatives towards cross-coupling reactions has been explored, demonstrating their utility in the synthesis of complex molecules (Melzig, Metzger, & Knochel, 2010). Such studies provide a foundation for further exploration of the compound's reactivity and potential applications in material science or as intermediates in organic synthesis.

Mécanisme D'action

The mechanism of action of benzothiazole derivatives is not fully understood, but they have shown promising anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . Further studies are needed to fully understand the mechanism of action of these compounds.

Propriétés

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13(2)17-10-16(19(26)22-12-14-6-5-9-21-11-14)24-25(17)20-23-15-7-3-4-8-18(15)27-20/h3-11,13H,12H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAQIMWNCDOODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(1R,2R,4S)-2-Bicyclo[2.2.1]heptanyl]piperazin-1-yl]aniline](/img/structure/B2650610.png)

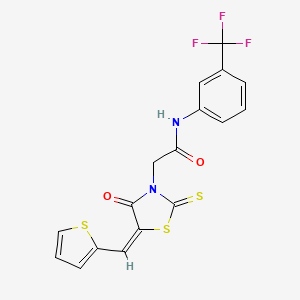

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2650622.png)

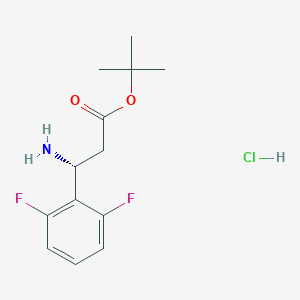

![N-(4-fluoro-3-nitrophenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650623.png)

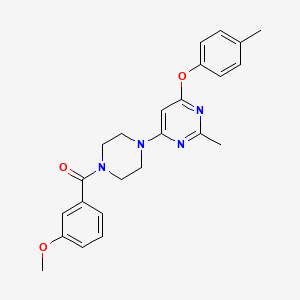

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylacetamide](/img/structure/B2650624.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2650628.png)

![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2650629.png)